Cas no 30358-69-1 (Tetradecanoicacid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-3-formyl-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester)

Tetradecanoicacid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-3-formyl-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester structure
30358-69-1 structure
Product Name:Tetradecanoicacid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-3-formyl-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester
Numero CAS:30358-69-1
MF:C36H54O8
MW:614.809172153473
CID:322911
PubChem ID:16219903
Update Time:2025-04-19

Tetradecanoicacid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-3-formyl-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester Proprietà chimiche e fisiche

Nomi e identificatori

    • Tetradecanoicacid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-3-formyl-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester
    • Tetradecanoic acid, 9a-(acetyloxy)-3-formyl-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
    • 20-Deoxy-20-oxophorbol 12-myristate 13-acetate
    • 20-OXO-20-DEOXYPHORBOL 12-MYRISTATE 13-ACETATE
    • Tetradecanoicacid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-3-formyl-1a,1b,4,4a,5,7a,7b,...
    • Tetradecanoicacid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-3-formyl-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydrox
    • CHEMBL3586016
    • 30358-69-1
    • J-017926
    • Phorbol,20-oxo-20-deoxy 12-myristate 13-acetate,4beta
    • [(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate
    • DTXSID10952703
    • 9a-(acetyloxy)-3-formyl-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl tetradecanoate
    • Inchi: 1S/C36H54O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,22,24,27-28,30,32,41-42H,7-18,21H2,1-6H3/t24-,27+,28-,30-,32-,34-,35-,36-/m1/s1
    • Chiave InChI: AHLWZBVXSWOPPL-RGYGYFBISA-N
    • Sorrisi: O(C(C)=O)[C@@]12[C@@H]([C@@H](C)[C@@]3([C@@H]4C=C(C)C([C@]4(CC(C=O)=C[C@H]3[C@@H]1C2(C)C)O)=O)O)OC(CCCCCCCCCCCCC)=O

Proprietà calcolate

  • Massa esatta: 614.38186868g/mol
  • Massa monoisotopica: 614.38186868g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 44
  • Conta legami ruotabili: 17
  • Complessità: 1180
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 7.1
  • Superficie polare topologica: 127Ų

Proprietà sperimentali

  • PSA: 127.20000
  • LogP: 5.95950

Tetradecanoicacid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-3-formyl-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN 2928
  • Codice categoria di pericolo: 26/27/28-36/37/38
  • Istruzioni di sicurezza: 26-27-36/37/39-45
  • Identificazione dei materiali pericolosi: T+ Very
  • Classe di pericolo:6.1(a)
  • PackingGroup:II
  • Frasi di rischio:R26/27/28
  • Gruppo di imballaggio:II
  • Livello di pericolo:6.1(a)
  • Condizioni di conservazione:−20°C

Tetradecanoicacid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-3-formyl-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHENG KE LU SI SHENG WU JI SHU
sc-288572-1mg
20-Oxo-20-deoxyphorbol 12-Myristate 13-Acetate,
30358-69-1
1mg
¥1843.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-288572A-5mg
20-Oxo-20-deoxyphorbol 12-Myristate 13-Acetate,
30358-69-1
5mg
¥7513.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-288572-1 mg
20-Oxo-20-deoxyphorbol 12-Myristate 13-Acetate,
30358-69-1
1mg
¥1,843.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-288572A-5 mg
20-Oxo-20-deoxyphorbol 12-Myristate 13-Acetate,
30358-69-1
5mg
¥7,513.00 2023-07-11
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso